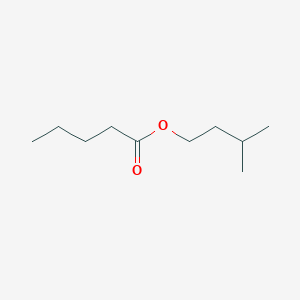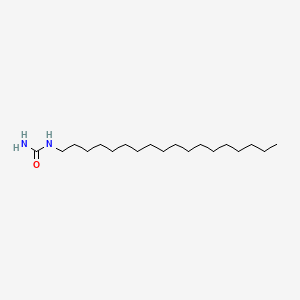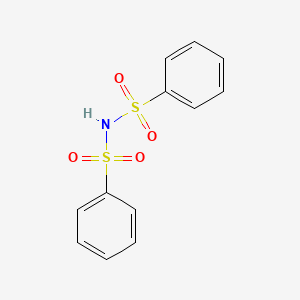
2-Butylpyrazine
Vue d'ensemble
Description
2-Butylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct odor, often described as earthy or nutty, and is found in various natural sources, including foods and microbial metabolites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butylpyrazine can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2,3-butanedione with ethylenediamine under acidic conditions. This reaction typically requires heating and results in the formation of the pyrazine ring.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones, under catalytic conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance yield and efficiency. Catalysts such as copper-chromium or palladium are commonly employed to facilitate the cyclization and condensation reactions. The process may also involve high-pressure and high-temperature conditions to optimize the reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the reagents used.
Applications De Recherche Scientifique
2-Butylpyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a signaling molecule in microbial communication and can influence microbial metabolism.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is utilized in the flavor and fragrance industry to impart earthy and nutty notes to food products.
Mécanisme D'action
The mechanism of action of 2-Butylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. In microbial systems, it can inhibit enzyme activity by binding to active sites, thereby disrupting metabolic pathways. Its antimicrobial properties are attributed to its ability to integrate into microbial cell membranes, causing structural disruptions and cell death.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-isopropylpyrazine: Known for its strong odor and use in flavoring.
2,5-Dimethylpyrazine: Commonly found in roasted foods and used as a flavoring agent.
2,3,5-Trimethylpyrazine: Another flavor compound with a nutty aroma.
Uniqueness: 2-Butylpyrazine is unique due to its specific butyl substitution, which imparts distinct olfactory properties and influences its chemical reactivity. Compared to other pyrazines, it has a more pronounced earthy and nutty aroma, making it particularly valuable in the flavor and fragrance industry.
Propriétés
IUPAC Name |
2-butylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVRPSANVGCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335932 | |
| Record name | 2-butylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29460-91-1 | |
| Record name | 2-butylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















